
5-chloro-6-fluoroisoquinoline;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-6-fluoroisoquinoline;2,2,2-trifluoroacetic acid: is a compound that combines the structural features of isoquinoline and trifluoroacetic acid Isoquinoline is a nitrogen-containing heterocyclic aromatic compound, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the central carbon
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-6-fluoroisoquinoline;2,2,2-trifluoroacetic acid typically involves the reaction of 5-chloro-6-fluoroisoquinoline with trifluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. The use of advanced equipment and automation helps in maintaining the efficiency and safety of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reactions are usually carried out under anhydrous conditions.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may yield isoquinoline derivatives. Substitution reactions may yield a variety of substituted isoquinoline derivatives.
科学研究应用
Chemistry: In chemistry, 5-chloro-6-fluoroisoquinoline;2,2,2-trifluoroacetic acid is used as a building block for the synthesis of more complex molecules. It is also used as a reagent in various organic reactions.
Biology: In biology, this compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways. Its unique structure allows it to interact with specific biological targets.
Medicine: In medicine, the compound is being investigated for its potential therapeutic applications. It may have activity against certain diseases due to its ability to interact with specific molecular targets.
Industry: In industry, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various industrial applications.
作用机制
The mechanism of action of 5-chloro-6-fluoroisoquinoline;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and affecting biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
相似化合物的比较
- 5-chloro-6-fluoroquinoline
- 6-fluoroisoquinoline
- 5-chloroisoquinoline
Comparison: Compared to similar compounds, 5-chloro-6-fluoroisoquinoline;2,2,2-trifluoroacetic acid has unique properties due to the presence of both chloro and fluoro substituents on the isoquinoline ring and the trifluoroacetic acid moiety
属性
CAS 编号 |
918490-53-6 |
|---|---|
分子式 |
C11H6ClF4NO2 |
分子量 |
295.62 g/mol |
IUPAC 名称 |
5-chloro-6-fluoroisoquinoline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H5ClFN.C2HF3O2/c10-9-7-3-4-12-5-6(7)1-2-8(9)11;3-2(4,5)1(6)7/h1-5H;(H,6,7) |
InChI 键 |
KVDMFPKRUHWYGX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=C1C=NC=C2)Cl)F.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




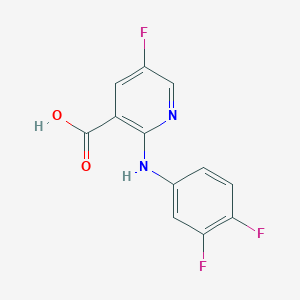



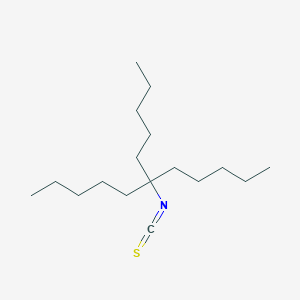
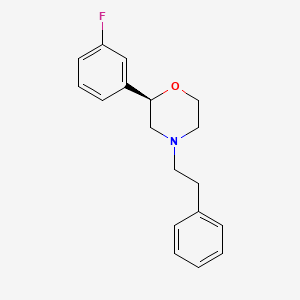
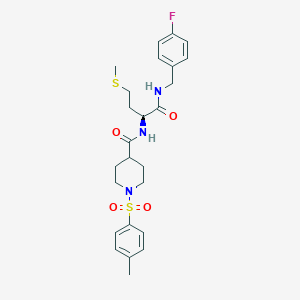
![N-[(2-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12629080.png)
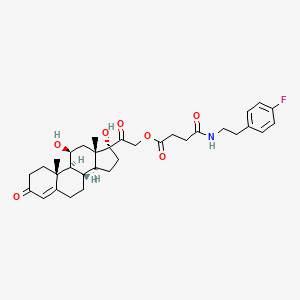
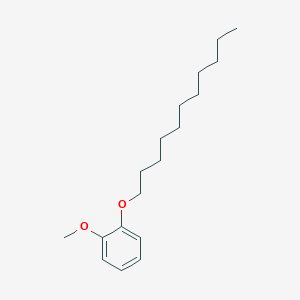

![3-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide](/img/structure/B12629101.png)
